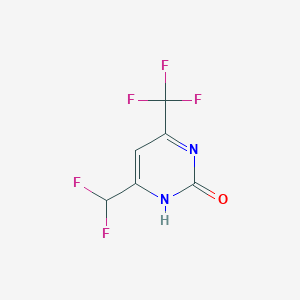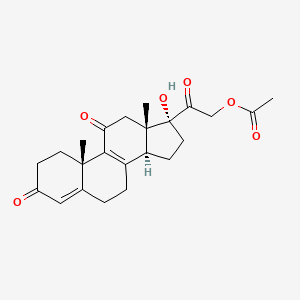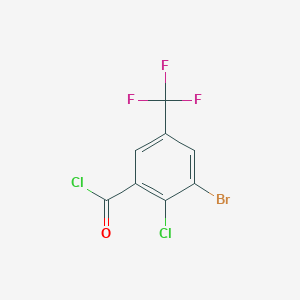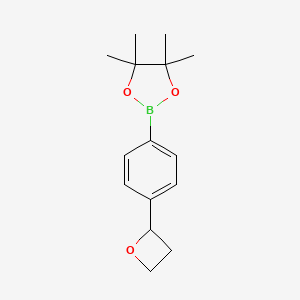
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrimidine derivative with difluoromethylating and trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with altered functional groups.
科学的研究の応用
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 4-(Difluoromethyl)pyrimidin-2-OL
- 4-(Trifluoromethyl)pyrimidin-2-OL
- 5-Amino-4-(difluoromethyl)pyrimidin-2-OL
Uniqueness
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution pattern can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
特性
分子式 |
C6H3F5N2O |
|---|---|
分子量 |
214.09 g/mol |
IUPAC名 |
6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3F5N2O/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14) |
InChIキー |
KFTMDVHYONMGJB-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N=C1C(F)(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)

![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)


![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)

![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)



